molecular formula C15H14N6O2 B10939865 2-[(4-methoxyphenoxy)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-[(4-methoxyphenoxy)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10939865
M. Wt: 310.31 g/mol
InChI Key: QNFRKAHSZSOXHT-UHFFFAOYSA-N
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Description

2-[(4-methoxyphenoxy)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 2-[(4-methoxyphenoxy)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves several steps. One common synthetic route starts with the preparation of the key intermediate pyrazolopyrimidine. This intermediate is obtained by treating a formimidate derivative with hydrazine hydrate in ethanol . . Industrial production methods may involve optimization of these steps to achieve higher yields and purity.

Chemical Reactions Analysis

2-[(4-methoxyphenoxy)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .

Properties

Molecular Formula

C15H14N6O2

Molecular Weight

310.31 g/mol

IUPAC Name

4-[(4-methoxyphenoxy)methyl]-10-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C15H14N6O2/c1-20-14-12(7-17-20)15-18-13(19-21(15)9-16-14)8-23-11-5-3-10(22-2)4-6-11/h3-7,9H,8H2,1-2H3

InChI Key

QNFRKAHSZSOXHT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C3=NC(=NN3C=N2)COC4=CC=C(C=C4)OC

Origin of Product

United States

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